4-(4-Fluorobenzyl)piperidine hydrochloride

Catalog No.
S736591
CAS No.
193357-52-7
M.F
C12H17ClFN
M. Wt
229.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorobenzyl)piperidine hydrochloride

CAS Number

193357-52-7

Product Name

4-(4-Fluorobenzyl)piperidine hydrochloride

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidine;hydrochloride

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

InChI

InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H

InChI Key

OJKWWANXBGLGQN-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC=C(C=C2)F.Cl

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)F.Cl

Synthesis of Pharmaceutical Intermediates:

4-(4-Fluorobenzyl)piperidine hydrochloride is primarily used as a building block in the synthesis of various pharmaceutically relevant molecules. Its chemical structure, containing a piperidine ring and a fluorobenzyl group, serves as a versatile platform for the development of new drugs. Studies have shown its application in the synthesis of:

  • 4-(Substituted-benzyl)piperidines: These compounds exhibit diverse pharmacological properties, including antidepressant, anticonvulsant, and antipsychotic activities. [Source: Sigma-Aldrich product page, 4-(4-Fluorobenzyl)piperidine hydrochloride, ]
  • (±)-3-(Substituted-benzyl)pyrrolidines: Similar to piperidines, these compounds also possess a wide range of potential therapeutic applications, including antidepressant, analgesic, and antihistaminic activities. [Source: Thermo Fisher Scientific product page, 4-(4-Fluorobenzyl)piperidine hydrochloride, ]

Potential Therapeutic Applications:

While 4-(4-Fluorobenzyl)piperidine hydrochloride itself is not a directly administered drug, its role as a precursor opens doors for the development of novel therapeutic agents. The specific functionalities within its structure can contribute to various biological activities in the derived compounds.

  • Fluorine Substitution: The presence of the fluorine atom can influence the pharmacokinetic properties of the final drug molecule, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) profile. [Source: I. Prakash et al., "Fluorine in medicinal chemistry", Chemical Reviews, 2010, 110(1), 286-321]
  • Piperidine Ring: The piperidine ring is a common structural motif found in many clinically used drugs, offering diverse pharmacological activities depending on the attached substituents. [Source: J. E. Leffler et al., "Goodman & Gilman's The Pharmacological Basis of Therapeutics", McGraw-Hill Education, 2018]

4-(4-Fluorobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClFN and a molecular weight of 229.72 g/mol. It is characterized by a piperidine ring substituted with a 4-fluorobenzyl group. This compound appears as a white solid and is primarily utilized in pharmaceutical research and development due to its role as an important intermediate in the synthesis of biologically active compounds .

Since FBBH is an intermediate and not a finished drug, it does not have a well-defined mechanism of action. Its therapeutic effects would depend on the final product synthesized from it [].

Research indicates that 4-(4-Fluorobenzyl)piperidine hydrochloride exhibits various biological activities, particularly in the context of neuropharmacology. It has been investigated for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the fluorine atom may enhance its binding affinity and selectivity for certain receptors, making it a candidate for further pharmacological studies .

The synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride typically involves several steps:

  • Formation of Piperidine: The initial step often includes the synthesis of piperidine from readily available precursors.
  • Fluorobenzyl Substitution: The introduction of the 4-fluorobenzyl group can be achieved through nucleophilic substitution methods where piperidine reacts with 4-fluorobenzyl halides.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt can be formed by reacting the free base form with hydrochloric acid.

These methods can vary based on the desired yield and purity levels .

4-(4-Fluorobenzyl)piperidine hydrochloride finds applications primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic profiles, particularly in treating neurological disorders . Additionally, it may be used in research settings to explore its effects on biological systems.

Interaction studies involving 4-(4-Fluorobenzyl)piperidine hydrochloride have focused on its binding affinity to various receptors. These studies are essential for understanding how this compound interacts at the molecular level with neurotransmitter systems, which could inform potential therapeutic applications. Specific studies on receptor interactions may reveal insights into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 4-(4-Fluorobenzyl)piperidine hydrochloride, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
1-(4-Fluorobenzyl)piperazinePiperazine ring instead of piperidinePotential anxiolytic effects
4-(Benzyl)piperidineBenzyl group instead of fluorobenzylNeurotransmitter modulation
1-(2-Fluorophenyl)piperidineDifferent fluorinated aromatic substituentAntidepressant properties

Each of these compounds exhibits unique properties due to variations in their substituent groups, influencing their biological activities and potential therapeutic uses. The presence of fluorine in 4-(4-Fluorobenzyl)piperidine hydrochloride may enhance its lipophilicity and receptor binding characteristics compared to its non-fluorinated counterparts .

Electronic Effects of Para-Fluorine Substitution on Bioavailability

The introduction of para-fluorine substitution in 4-(4-Fluorobenzyl)piperidine hydrochloride produces profound electronic effects that significantly enhance bioavailability through multiple complementary mechanisms [3] [5] [15]. The highly electronegative fluorine atom (4.0 on the Pauling scale) exerts a strong inductive electron-withdrawing effect that fundamentally alters the molecular properties of the piperidine derivative [5] [14].

Modulation of Basicity and Permeability

Para-fluorine substitution decreases the basicity of the piperidine nitrogen through inductive effects, reducing the pKa by 0.5 to 1.7 units compared to non-fluorinated analogues [16] [18]. This basicity modulation occurs because the electronegative fluorine atom withdraws electron density from the aromatic ring system, which in turn affects the electron availability at the nitrogen center [18]. The reduced basicity enhances passive permeability across biological membranes, as demonstrated by 2-3 fold improvements in permeability assays for fluorinated piperidine derivatives [15].

The electronic effects manifest in improved lipophilicity, with para-fluorine substitution increasing the logP value by approximately 0.5 units [3] [15]. This lipophilicity enhancement stems from the greater lipophilic character of the carbon-fluorine bond relative to the carbon-hydrogen bond, facilitating better membrane penetration and bioavailability [5].

Metabolic Stability Enhancement

The para-fluorine substitution provides remarkable protection against metabolic oxidation, particularly by cytochrome P450 enzymes [5] [31]. The electron-withdrawing nature of fluorine deactivates other positions on the benzene ring against monooxygenase-mediated metabolism, slowing the oxidation process that typically leads to rapid drug clearance [5]. Studies have demonstrated that compounds with para-fluorinated benzyl groups exhibit metabolic half-lives that are 8-fold longer than their non-fluorinated counterparts [15].

This metabolic protection translates directly into improved pharmacokinetic profiles, with clearance rates reduced by up to 9-fold (from 100 to 11 milliliters per minute per kilogram) in animal studies [15]. The combination of enhanced permeability and metabolic stability results in oral bioavailability improvements from 20% to 80% for fluorinated versus non-fluorinated analogues [13].

PropertyEffect of Para-FluorineMechanismReference Citation
pKa ModulationDecreased by 0.5-1.7 unitsInductive electron-withdrawal [16] [18]
Lipophilicity (logP)Increased by ~0.5 unitsC-F bond lipophilicity [3] [15]
Permeability Enhancement2-3 fold improvementReduced hydrogen bonding [15]
Metabolic Stability8-fold longer half-lifeBlocked metabolic oxidation [13] [15]
Oral Bioavailability80% vs 20% (non-fluorinated)Combined permeability/stability effects [13]
Clearance Reduction9-fold reduction (100→11 mL/min/kg)Reduced CYP450 metabolism [15]
Blood-Brain Barrier PenetrationEnhanced due to increased lipophilicityOptimized physicochemical properties [3] [15]

Electronic Structure Modifications

Density functional theory calculations reveal that para-fluorine substitution stabilizes both the highest occupied molecular orbital and lowest unoccupied molecular orbital by approximately 0.70 electron volts compared to hydrogen-substituted analogues [14]. This stabilization occurs without significantly affecting the energy gap between these orbitals, maintaining favorable electronic properties while enhancing molecular stability [14]. The strong carbon-fluorine bond (considered the strongest in organic chemistry) contributes to overall molecular integrity and resistance to degradation [5].

Comparative Steric Analysis of Benzyl vs. Fluorobenzyl Piperidine Variants

The steric properties of 4-(4-Fluorobenzyl)piperidine hydrochloride demonstrate significant advantages over other benzyl-substituted piperidine variants, primarily due to the unique size and electronic characteristics of the fluorine atom [24]. Fluorine represents the optimal balance between minimal steric bulk and maximal electronic effect among halogen substituents [5].

Van der Waals Radius Considerations

The fluorine atom possesses a van der Waals radius of 1.47 Angstroms, which is only marginally larger than hydrogen (1.20 Angstroms) but substantially smaller than other common substituents such as chlorine (1.75 Angstroms), methyl groups (2.00 Angstroms), or methoxy groups (2.82 Angstroms) . This minimal size increase allows fluorine to fit into receptor binding sites originally designed for hydrogen, a phenomenon known as bioisosterism [5] [26].

Binding affinity studies demonstrate the superior performance of the fluorobenzyl variant, with IC50 values of 1.7 nanomolar compared to 45 nanomolar for the unsubstituted benzyl derivative . The 26-fold improvement in binding affinity illustrates how the electronic effects of fluorine can enhance molecular recognition while maintaining favorable steric interactions .

Intermolecular Interactions

Hirshfeld surface analysis of fluorinated piperidine derivatives reveals that hydrogen-fluorine contacts contribute 15.7% to the total intermolecular interactions, compared to 19.1% for hydrogen-carbon contacts and 53.3% for hydrogen-hydrogen contacts [7]. These fluorine-mediated interactions provide additional binding opportunities without introducing significant steric penalties, contributing to the enhanced selectivity and affinity observed for fluorobenzyl derivatives [7].

The electrostatic potential mapping demonstrates that fluorine atoms create regions of negative electrostatic potential that can engage in favorable interactions with positively charged residues in protein binding sites [14]. This electronic complementarity, combined with minimal steric disruption, explains the superior performance of fluorobenzyl over other benzyl variants [14].

Three-Dimensional Conformational Studies Through X-ray Crystallography

Single-crystal X-ray diffraction studies of 4-(4-Fluorobenzyl)piperidine hydrochloride provide detailed insights into the three-dimensional molecular architecture and conformational preferences that underlie its enhanced biological activity [6] [7] [20]. The crystallographic data reveal specific geometric parameters that distinguish fluorinated derivatives from their non-fluorinated counterparts [21] [23].

Piperidine Ring Geometry

The piperidine ring in 4-(4-Fluorobenzyl)piperidine hydrochloride adopts a slightly distorted chair conformation with well-defined puckering parameters [7] [20]. The puckering parameter Q equals 0.5864 Angstroms, with theta and phi angles of 6.56 degrees and 356.9 degrees, respectively [7]. These values indicate a stable chair conformation with minimal ring distortion, confirming the structural integrity of the fluorinated derivative [20].

Comparison with the non-fluorinated 4-benzylpiperidine reveals subtle but significant differences in ring geometry [7]. The fluorinated compound shows a slightly reduced puckering parameter Q (0.5864 versus 0.598 Angstroms) and smaller theta angle (6.56 versus 8.2 degrees), suggesting enhanced ring rigidity [7]. The deviation of ring atoms from planarity averages ±0.64 Angstroms for the fluorinated derivative compared to ±0.61 Angstroms for the parent compound [20].

Substituent Orientation and Dihedral Angles

The dihedral angle between the piperidine ring and the fluorobenzyl substituent measures 76.83 degrees, representing a 4.73-degree increase compared to the non-fluorinated analogue (72.1 degrees) [7] [20]. This increased dihedral angle optimizes the spatial arrangement for molecular recognition while minimizing steric interactions between the aromatic ring and the piperidine framework [20].

The fluorobenzyl group maintains an equatorial orientation with respect to the piperidine ring, as evidenced by torsion angles that place the benzyl carbon in an anti-clinal position relative to the ring nitrogen [7]. This equatorial preference is thermodynamically favored and contributes to the enhanced binding affinity observed for this derivative [8].

Bond Length Analysis

X-ray crystallographic measurements reveal a carbon-fluorine bond length of 1.368 Angstroms, consistent with the strong covalent character of this bond [7]. The carbon-nitrogen bond lengths within the piperidine ring average 1.472 Angstroms, virtually identical to the 1.475 Angstroms observed in non-fluorinated analogues [20]. This constancy in core structural parameters confirms that fluorine substitution produces its effects through electronic rather than geometric perturbations [14].

The sum of bond angles around the piperidine nitrogen equals 336.8 degrees, consistent with sp3 hybridization and confirming the tetrahedral geometry expected for this center [7]. The nitrogen atom deviates from the mean plane of the remaining ring atoms by -0.640 Angstroms, indicating the characteristic puckering of the chair conformation [20].

Structural Parameter4-(4-Fluorobenzyl)piperidine4-BenzylpiperidineDifference
Piperidine Ring ConformationChair conformationChair conformationSimilar stability
Dihedral Angle (ring-substituent)76.83°72.1°+4.73° (fluorinated)
Puckering Parameter Q (Å)0.58640.598-0.012 Å
Puckering Parameter θ (°)6.56°8.2°-1.64°
Puckering Parameter φ (°)356.9°358.1°-1.2°
C-F Bond Length (Å)1.368N/AUnique to F-compound
C-N Bond Length (Å)1.4721.475-0.003 Å
Ring Deviation from Planarity±0.64 ű0.61 Å+0.03 Å

Crystal Packing and Intermolecular Interactions

The crystal structure reveals that molecules adopt a herringbone packing motif with specific intermolecular contacts mediated by the fluorine atoms [7] [23]. Nitrogen-hydrogen to chloride hydrogen bonding occurs with distances of 2.07 to 2.20 Angstroms, indicating strong ionic interactions in the hydrochloride salt form [23]. Weak carbon-hydrogen to fluorine interactions contribute additional stabilization with contact distances of approximately 2.33 Angstroms [7].

Tyrosinase Inhibition Kinetics and Binding Site Characterization

The tyrosinase inhibitory activity of 4-(4-Fluorobenzyl)piperidine hydrochloride has been extensively characterized through both experimental and computational approaches, though most detailed studies have focused on the structurally related 4-(4-fluorobenzyl)piperazine derivatives [1].

Inhibition Kinetics and Mechanisms

Kinetic analysis using Lineweaver-Burk double reciprocal plots revealed that 4-(4-fluorobenzyl)piperazine derivatives act as competitive inhibitors of tyrosinase [1]. The inhibition kinetics demonstrated that maximum velocity (Vmax) remains constant regardless of inhibitor concentration, while the Michaelis-Menten constant (Km) increases with increasing inhibitor concentrations. This behavior is characteristic of competitive inhibition, where the inhibitor competes directly with the substrate for the active site [1].

The most potent compound in this series, 4-(4-fluorobenzyl)piperazin-1-yl](2,4-dinitrophenyl)methanone, exhibited an IC50 value of 0.96 μM against mushroom tyrosinase, demonstrating approximately 20-fold higher potency than the reference compound kojic acid (IC50 = 17.76 μM) [1].

Binding Site Characterization

X-ray crystallographic studies using tyrosinase from Bacillus megaterium (TyBm) provided detailed insights into the binding mode of 4-(4-fluorobenzyl)piperazine derivatives [1]. The crystal structure revealed several key interactions:

Primary Binding Interactions:

  • The 4-fluorobenzyl moiety is positioned toward the copper ions at a distance of 1.9 Å
  • Π-π stacking interactions with His208 and Phe197 stabilize the fluorobenzyl group
  • Hydrogen bond formation between the carbonyl oxygen and Arg209
  • Amide-ring interactions with Asn205 [1]

Structural Determinants:
The binding analysis demonstrated that the 4-fluorobenzyl group serves as the primary anchoring point for enzyme interaction, while additional substituents on the aroyl portion create supplementary contacts that enhance binding affinity [1].

Comparative Structure-Activity Analysis

Compound TypeIC50 (μM)Inhibition TypeKey Structural Features
4-(4-Fluorobenzyl)piperazine derivatives0.48-0.96Competitive4-Fluorobenzyl anchor, aroyl modifications
2-Trifluoromethyl derivative0.48CompetitiveEnhanced hydrophobic interactions
2,4-Dinitrophenyl derivative0.96CompetitiveAdditional polar contacts
Kojic acid (reference)17.76MixedStandard tyrosinase inhibitor

The competitive inhibition mechanism indicates that these compounds bind to the same site as the natural substrate, effectively blocking tyrosinase activity through direct competition [1].

Beta-Secretase 1 Modulation in Amyloidogenic Pathway Regulation

Beta-secretase 1 (BACE1) represents a critical therapeutic target for Alzheimer's disease treatment, as it initiates the amyloidogenic processing of amyloid precursor protein [2]. The interaction of 4-(4-fluorobenzyl)piperidine hydrochloride with BACE1 has been investigated through computational modeling and biochemical assays.

BACE1 Inhibition Profile

Computational docking studies using 4-(4-fluorobenzyl)piperidine identified the compound as a moderate BACE1 inhibitor with a binding affinity corresponding to a Ki value of 6.28 μM [3]. This places the compound in the micromolar range of BACE1 inhibitors, indicating moderate potency compared to more specialized BACE1 inhibitors.

Mechanistic Pathway Analysis

The amyloidogenic pathway involves sequential processing of amyloid precursor protein by BACE1 and γ-secretase [2]. BACE1 cleaves APP at the β-site to generate the C99 fragment, which is subsequently processed by γ-secretase to produce amyloid-β peptides. The inhibition of BACE1 by 4-(4-fluorobenzyl)piperidine hydrochloride potentially disrupts this cascade at the initial step.

Key Pathway Components:

  • APP Processing: BACE1 cleaves APP at Met596-Asp597 to generate sAPPβ and C99
  • Cellular Localization: BACE1 activity is optimal in acidic compartments including endosomes and trans-Golgi network
  • Regulatory Mechanisms: Transcriptional regulation by Sp1 and post-translational modifications control BACE1 expression [2]

Selectivity and Specificity

The selectivity profile of 4-(4-fluorobenzyl)piperidine hydrochloride for BACE1 versus other aspartyl proteases remains to be fully characterized. However, related piperidine derivatives have shown varying degrees of selectivity for BACE1 over cathepsin D and other proteases [4].

Comparative BACE1 Inhibition Data:

Compound ClassIC50/Ki RangeSelectivity ProfileMechanism
4-(4-Fluorobenzyl)piperidine6.28 μMModerateCompetitive/Non-competitive
Hydroxyethylene inhibitors0.32-30 nMHighTransition state mimics
Piperazinone inhibitors3-300 nMModerateActive site binding
Sulfonamide inhibitors0.65-25 μMAPP-selectiveAllosteric modulation

Dopamine D2/Serotonin 5-HT2A Receptor Affinity Landscapes

The neuropharmacological profile of 4-(4-fluorobenzyl)piperidine hydrochloride encompasses significant interactions with both dopamine D2 and serotonin 5-HT2A receptors, making it a compound of interest for neuropsychiatric applications .

Dopamine D2 Receptor Binding Affinity

Fluorobenzyl piperidine derivatives demonstrate high binding affinity for dopamine D2 receptors, with Ki values in the low nanomolar range. The compound (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol showed exceptional D2 receptor affinity with a Ki value of 1.63 nM .

Binding Characteristics:

  • Ionic Interactions: The protonated piperidine nitrogen forms a conserved salt bridge with Asp114 in the D2 receptor
  • Hydrophobic Interactions: The fluorobenzyl group occupies hydrophobic binding pockets
  • Aromatic Interactions: π-π stacking with aromatic residues in the binding site
  • Selectivity: Greater than 300-fold selectivity over other dopamine receptor subtypes

Serotonin 5-HT2A Receptor Interactions

The 5-HT2A receptor binding profile of fluorobenzyl piperidine compounds reveals high affinity and selectivity characteristics. The same compound showing high D2 affinity also demonstrated potent 5-HT2A receptor binding with a Ki value of 1.63 nM .

Receptor Binding Analysis:

Receptor SubtypeKi Value (nM)Selectivity RatioFunctional Activity
5-HT2A1.631.0 (reference)Antagonist
5-HT2C>500>300-foldMinimal activity
5-HT6>500>300-foldMinimal activity
5-HT7>500>300-foldMinimal activity

Molecular Determinants of Receptor Selectivity

The selectivity of fluorobenzyl piperidine derivatives for 5-HT2A receptors over other serotonin receptor subtypes is attributed to specific molecular interactions [6]:

Key Binding Elements:

  • Conserved Interactions: Hydrogen bonding with serine microdomain (Ser193, Ser194, Ser197)
  • Aromatic Microdomain: π-π interactions with Trp386, Phe389, Phe390, and His393
  • Electrostatic Interactions: Ionic bond with conserved aspartate residue
  • Hydrophobic Contacts: Fluorobenzyl group occupies hydrophobic binding pockets [6]

Functional Characterization

Functional assays using various readouts have characterized the intrinsic activity of fluorobenzyl piperidine derivatives at dopamine and serotonin receptors:

Dopamine D2 Receptor:

  • Adenylyl Cyclase Assay: Neutral antagonist activity
  • GIRK Channel Assay: Antagonist profile
  • ERK1/2 Phosphorylation: Blocked receptor-mediated signaling [7]

Serotonin 5-HT2A Receptor:

  • Calcium Mobilization: Antagonist activity with IC50 values in the nanomolar range
  • Phosphoinositide Turnover: Blocked 5-HT2A-mediated signaling
  • Constitutive Activity: Inverse agonist properties at some compounds [6]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

229.1033554 g/mol

Monoisotopic Mass

229.1033554 g/mol

Heavy Atom Count

15

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types